النوكليوزيدات والنيوكليوتيدات المثيلة
Nucleoside and nucleotide analogues represent a class of compounds that are synthetic versions of natural nucleosides and nucleotides, which play crucial roles in DNA and RNA synthesis. These analogues are widely used in the pharmaceutical industry for their potential as antiviral and anticancer agents. They often differ from their natural counterparts by having modified sugar or base structures, thereby altering their biological activities while retaining some critical functions necessary for therapeutic applications.
Nucleoside analogues can be incorporated into DNA or RNA during replication, leading to premature termination of the chain or incorporation of mismatched bases, which interfere with viral or cancer cell proliferation. Common examples include acyclovir and ganciclovir, used in treating herpes simplex virus infections, and antiretroviral drugs like lamivudine for HIV therapy.
Nucleotide analogues typically contain a nucleoside plus a phosphate group, enhancing their ability to compete with natural substrates in the cell. Examples include tenofovir disoproxil fumarate (TDF), which is used as an antiretroviral agent by inhibiting reverse transcriptase enzymes.
These compounds are carefully designed to optimize efficacy and minimize toxicity, making them essential tools in modern medicine for treating a wide range of diseases.

هيكل | الاسم الكيميائي | CAS | وسط |
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Cytidine,2',3'-didehydro-2',3'-dideoxy-3'-fluoro- (9CI) | 125362-05-2 | C9H10FN3O3 |
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5-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | 10017-66-0 | C9H12N2O6 |
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Uridine,2'-chloro-2',3'-didehydro-2',3'-dideoxy- (9CI) | 115259-92-2 | C9H9ClN2O4 |
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2(1H)-Pyrimidinone,4-amino-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]-, (2R-trans)- (9CI) | 141196-85-2 | C8H11N3O4 |
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6H-Purine-6-thione,1,7-dihydro-7-b-D-ribofuranosyl- | 20187-89-7 | C10H12N4O4S |
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Lamivudine (R)-Sulfoxide | 160552-54-5 | C8H11N3O4S |
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7H-Purin-6-amine,N,N-dimethyl-7-b-D-ribofuranosyl- | 23042-10-6 | C12H17N5O4 |
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Thiazolo[3,2-a]purin-9(3H)-one,6,7-dihydro-3-b-D-ribofuranosyl- | 52538-20-2 | C12H14N4O5S |
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Stavudine | 3056-17-5 | C10H12N2O4 |
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5-Fluoro ent-Lamivudine Acid D-Menthol Ester | 764659-79-2 | C18H26FN3O4S |
الوثائق ذات الصلة
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
الموردين الموصى بهم
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Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Nanjing Jubai BiopharmFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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